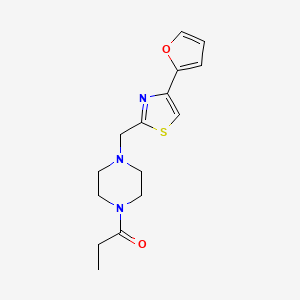
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone” involves compounds like “1-茚酮”, “Ketone, 1-indan…”, and "1-ethynyl-2,3-d…" . The exact synthesis process for “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide” might differ and would require more specific information or research .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its reactivity and potential uses. For “1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone”, the boiling point is 316.7±37.0 °C at 760 mmHg, and it has a flashpoint of 134.2±19.1 °C . The properties of “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide” might be different and would require further analysis.Scientific Research Applications
Chemical Synthesis and Characterization
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide is a compound that has been the subject of various studies focusing on its synthesis and chemical properties. Although direct research on this exact compound was not found, studies on structurally similar compounds provide insight into the potential applications and methodologies that could be relevant. For instance, the synthesis and characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide by Al Mamari and Al Lawati (2019) demonstrate the importance of such compounds in possessing N,O-bidentate directing groups suitable for metal-catalyzed C–H bond functionalization reactions, highlighting their potential in synthetic chemistry (Al Mamari & Al Lawati, 2019).
Anticancer Activity
The investigation into the anticancer activity of structurally related compounds, such as the study on 1H-inden-1-one substituted (Heteroaryl)Acetamide Derivatives by Karaburun et al. (2018), suggests that derivatives of indenylmethylbenzamide could have potential as anticancer agents. This study reported that certain derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Bactericidal Activity
Zadrazilova et al. (2015) explored the in vitro bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), revealing that such compounds could serve as prospective bactericidal agents. This suggests that N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide and its analogs might also possess antibacterial properties that could be further explored for therapeutic applications (Zadrazilova et al., 2015).
Psycho- and Neurotropic Profiling
Research on psycho- and neurotropic properties of quinolin-4-ones by Podolsky et al. (2017) indicates that compounds with structural similarities to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide could have potential applications in treating neurological and psychological conditions. Their study found that certain derivatives exhibit specific sedative effects and considerable anti-amnesic activity, suggesting a promising area for further exploration in relation to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide (Podolsky et al., 2017).
properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-6-2-4-8-15(13)17(20)19-12-18(21)11-10-14-7-3-5-9-16(14)18/h2-9,21H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQMVFHBCSCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

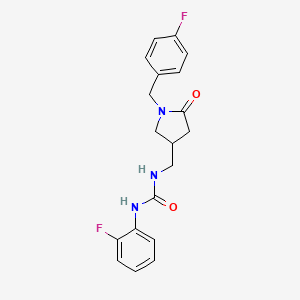
![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)

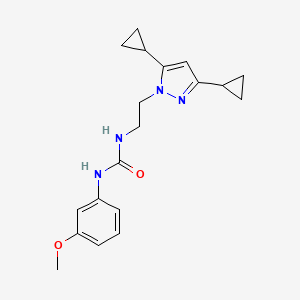
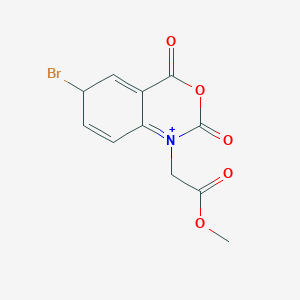
![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)
![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)
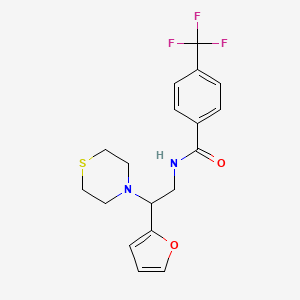
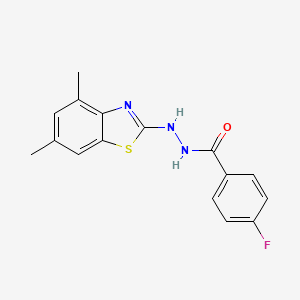

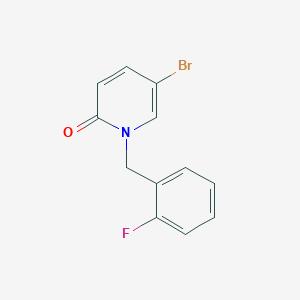
![N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2819352.png)
